molecular formula C11H17N3O B14817558 6-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

6-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14817558
M. Wt: 207.27 g/mol
InChI Key: IQDVWWKJJBEYFT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactionsThe N,N-dimethyl groups are usually introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or cyclopropoxy groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

6-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. The N,N-dimethyl groups can increase the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, differentiates it from other aminomethylated pyridines by providing additional steric and electronic effects .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

6-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)11-6-10(15-9-3-4-9)5-8(7-12)13-11/h5-6,9H,3-4,7,12H2,1-2H3

InChI Key

IQDVWWKJJBEYFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=N1)CN)OC2CC2

Origin of Product

United States

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